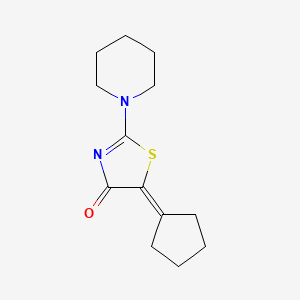![molecular formula C14H12ClFN2O4 B5751230 4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol, also known as CFM-4, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CFM-4 is a member of the family of nitrophenols, which are known for their diverse biological activities. In
Wirkmechanismus
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol exerts its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, such as prostaglandins and nitric oxide, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol has great potential for future research in various fields. Some future directions for this compound research include:
1. Further studies on the mechanisms of action of this compound in cancer cells and neurodegenerative diseases.
2. Development of new derivatives of this compound with improved solubility and bioavailability.
3. Evaluation of the potential of this compound as a therapeutic agent in animal models of various diseases.
4. Investigation of the potential of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Exploration of the potential of this compound as a modulator of the immune response in various diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has several advantages for lab experiments, including its high purity, stability, and low toxicity. Future research on this compound may lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with formaldehyde, followed by the addition of 2-methoxy-6-nitrophenol. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to obtain high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O4/c1-22-13-5-8(4-12(14(13)19)18(20)21)7-17-9-2-3-11(16)10(15)6-9/h2-6,17,19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGLNXXETMPFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)


![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
